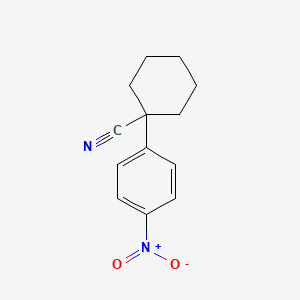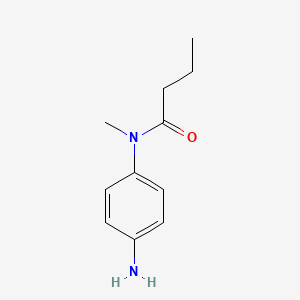
4-(Benzylthio)-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylthio)-3-fluorobenzonitrile is an organic compound with the molecular formula C14H10FNS It is a derivative of benzonitrile, where the benzylthio group is attached to the fourth position and a fluorine atom is attached to the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-3-fluorobenzonitrile typically involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with benzylthiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(Benzylthio)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Benzylthio)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Benzylthio)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The benzylthio group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins or nucleic acids, potentially leading to therapeutic effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
相似化合物的比较
Similar Compounds
4-Fluorobenzonitrile: A simpler derivative with only a fluorine atom attached to the benzene ring.
4-Chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Bromobenzonitrile: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
4-(Benzylthio)-3-fluorobenzonitrile is unique due to the presence of both the benzylthio and fluorine groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H10FNS |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
4-benzylsulfanyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C14H10FNS/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI 键 |
ZLTNHELUTVOVCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-tert-Butyl 6-methyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-1,6-dicarboxylate](/img/structure/B8342638.png)



![4-[4-(4-Methoxyphenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8342677.png)







